molecular formula C19H20BrN3O2 B4681263 6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

Cat. No. B4681263
M. Wt: 402.3 g/mol
InChI Key: BQEBHEOXUBHTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique properties, which make it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of these kinases, preventing them from phosphorylating their substrates. This inhibition leads to the alteration of various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinase being inhibited. For example, inhibition of CDK2 and CDK5 leads to cell cycle arrest and decreased cell proliferation. Inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which plays a critical role in embryonic development and tissue regeneration. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is its potency and selectivity for specific protein kinases. This compound has been shown to be a potent inhibitor of several kinases at low concentrations, making it a valuable tool for studying their functions. Additionally, this compound is relatively easy to synthesize, allowing for large-scale production. However, one limitation of this compound is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. One direction is the development of more potent and selective inhibitors of specific protein kinases. Additionally, researchers can explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, researchers can investigate the potential use of this compound as a tool for studying other biological processes, such as autophagy and apoptosis.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties. This compound has been extensively studied for its potential applications in the study of protein kinases and other biological processes. The synthesis method of this compound is relatively straightforward, and it has several advantages and limitations for lab experiments. There are several future directions for research involving this compound, including the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications.

Scientific Research Applications

6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been used in various scientific research applications. One of the most significant applications of this compound is in the study of protein kinases. This compound is a potent inhibitor of several protein kinases, including CDK2, CDK5, and GSK-3β. These kinases play critical roles in various biological processes, and their dysregulation has been linked to several diseases, including cancer and Alzheimer's disease. By inhibiting these kinases, researchers can study their functions and develop new treatments for diseases.

properties

IUPAC Name

6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-12-4-7-18(25-12)17-11-15(19(24)21-8-9-23(2)3)14-10-13(20)5-6-16(14)22-17/h4-7,10-11H,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEBHEOXUBHTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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